molecular formula C15H25NO2 B268163 N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine

N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine

Cat. No. B268163
M. Wt: 251.36 g/mol
InChI Key: NKNKLOFXXURGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine, also known as EMBP, is a chemical compound that belongs to the class of phenethylamines. EMBP has received significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific receptors in the body. N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has been shown to bind to the mu-opioid receptor, which is involved in pain perception and modulation. The compound has also been shown to interact with the serotonin receptor, which is involved in mood regulation.
Biochemical and Physiological Effects:
N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has also been shown to reduce the release of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to possess a wide range of biological activities. N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine also has the potential to be used as a drug delivery system due to its ability to cross the blood-brain barrier. However, there are also some limitations to the use of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine in lab experiments. The compound has not been extensively studied, and its exact mechanism of action is not fully understood. In addition, N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine may have potential side effects that need to be investigated further.

Future Directions

There are several future directions for research on N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine. One area of interest is the development of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine-based drug delivery systems for the treatment of various diseases. Another area of interest is the investigation of the exact mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine. Further studies are also needed to investigate the potential side effects of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine and to determine its safety and efficacy for use in humans.

Synthesis Methods

The synthesis of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine involves the reaction between 4-ethoxy-3-methoxybenzaldehyde and tert-pentylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is reduced to yield N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine. The synthesis of N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine is relatively straightforward and can be accomplished using standard laboratory techniques.

Scientific Research Applications

N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

Product Name

N-(4-ethoxy-3-methoxybenzyl)-N-(tert-pentyl)amine

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C15H25NO2/c1-6-15(3,4)16-11-12-8-9-13(18-7-2)14(10-12)17-5/h8-10,16H,6-7,11H2,1-5H3

InChI Key

NKNKLOFXXURGFT-UHFFFAOYSA-N

SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)OCC)OC

Canonical SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)OCC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.